1-(2,4-Dibromophenyl)propan-1-one

Description

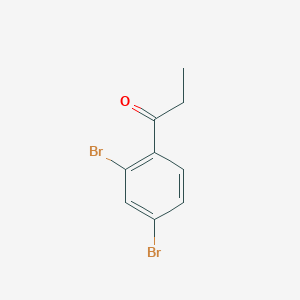

1-(2,4-Dibromophenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with two bromine atoms at the 2- and 4-positions of the phenyl ring.

Properties

Molecular Formula |

C9H8Br2O |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

1-(2,4-dibromophenyl)propan-1-one |

InChI |

InChI=1S/C9H8Br2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |

InChI Key |

QMTXPFBQZXOEHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenyl Derivatives to Obtain 2,4-Dibromophenyl Precursors

A key step in preparing this compound is the synthesis of 2,4-dibromophenyl derivatives. According to a European patent (EP2323966A1), a two-phase (liquid-liquid) bromination system can be employed where a bromide source is reacted with phenyl derivatives in the presence of an excess oxidizing agent, acid, and optionally catalysts such as vanadium pentoxide or ammonium heptamolybdate. This process yields a mixture of 4-bromophenyl and 2,4-dibromophenyl derivatives, with the 2-bromo intermediate further converted to the 2,4-dibromo derivative under the reaction conditions (Scheme 1).

Scheme 1: Bromination Reaction Sequence

| Step | Reactants & Conditions | Products |

|---|---|---|

| 1 | Phenyl derivative + bromide source + oxidizing agent + acid + catalyst (V2O5 or ammonium heptamolybdate) in two-phase system | 4-Bromophenyl derivative + 2-Bromophenyl intermediate |

| 2 | Further reaction of 2-bromo intermediate under same conditions | 2,4-Dibromophenyl derivative |

This method is advantageous for selective dibromination at the 2,4-positions on the phenyl ring, a critical structural feature for subsequent ketone formation.

Formation of this compound via Grignard Reagents and Oxidation

A common synthetic route to aryl ketones such as this compound involves the formation of an aryl-substituted alcohol intermediate via Grignard reaction, followed by oxidation to the ketone.

Step 1: Preparation of 1-(2,4-Dibromophenyl)propan-1-ol

The Grignard reagent corresponding to the alkyl portion (e.g., ethylmagnesium bromide) is reacted with 2,4-dibromobenzaldehyde or a related brominated benzaldehyde derivative. This nucleophilic addition yields the corresponding secondary alcohol, 1-(2,4-dibromophenyl)propan-1-ol.

Step 2: Oxidation to this compound

The alcohol is then oxidized to the ketone using an oxidizing agent such as 2-iodoxybenzoic acid (IBX) in the presence of sodium bicarbonate in dichloromethane at 0 °C to room temperature. The reaction proceeds over approximately 16 hours to completion, followed by purification through column chromatography.

Table 1: Key Reaction Conditions for Grignard Addition and Oxidation

| Step | Reagents & Conditions | Yield (Approx.) | Notes |

|---|---|---|---|

| Grignard Addition | 2,4-Dibromobenzaldehyde + ethylmagnesium bromide in diethyl ether, stirred at room temperature | 50-60% | Requires anhydrous conditions |

| Oxidation | IBX (1.7 eq), NaHCO3 (2 eq), CH2Cl2, 0 °C to room temp, 16 h | 35-40% | Purified by silica gel chromatography |

This two-step sequence is a reliable method for preparing the target ketone with good regioselectivity and moderate yields.

Alternative One-Pot or Multi-Step Synthetic Approaches

Some literature reports the use of one-pot asymmetric synthesis methods for related brominated aryl ketones involving palladium-catalyzed coupling reactions and subsequent transformations. For example, 2′-bromoaryl ketones can be synthesized and further elaborated via palladium-catalyzed reactions in toluene, followed by hydrazine-mediated transformations to yield functionalized ketones. However, specific application to this compound is less documented.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Yield Range | Key Reagents/Conditions |

|---|---|---|---|---|

| Two-phase bromination with oxidizing agent | Selective dibromination; scalable | Requires careful control of conditions | Not specified for ketone precursor | Bromide source, oxidizing agent, acid, V2O5 catalyst |

| Grignard addition + IBX oxidation | Well-established; good regioselectivity | Moderate yields; requires moisture-free conditions | 35-60% combined | Ethylmagnesium bromide, IBX, NaHCO3, CH2Cl2 |

| One-pot Pd-catalyzed synthesis (related ketones) | Potential for asymmetric synthesis | Complex catalyst system; less direct for target compound | Not specified | Pd catalyst, hydrazine, toluene, K2CO3 |

Summary Table of Preparation Methods for this compound

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Bromination | Selective dibromination of phenyl derivative | Bromide source, oxidizing agent, acid, catalyst (V2O5 or ammonium heptamolybdate), two-phase system | 2,4-Dibromophenyl derivative |

| 2. Grignard Addition | Nucleophilic addition of alkylmagnesium bromide | 2,4-Dibromobenzaldehyde + ethylmagnesium bromide in diethyl ether | 1-(2,4-Dibromophenyl)propan-1-ol |

| 3. Oxidation | Oxidation of alcohol to ketone | 2-Iodoxybenzoic acid, NaHCO3, CH2Cl2, 0 °C to rt | This compound |

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenyl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,4-Dibromophenyl)propan-1-ol.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylpropanones with various functional groups.

Scientific Research Applications

1-(2,4-Dibromophenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms in the compound can enhance its reactivity and binding affinity to target molecules, influencing its overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Bromine vs. Chlorine Substitution : Bromine’s higher atomic weight and polarizability compared to chlorine increase the compound’s density and lipophilicity. This enhances membrane permeability, a critical factor in bioactive molecules. However, chlorine-substituted analogs (e.g., 1-(2,4-dichlorophenyl)propan-1-one) are more reactive in nucleophilic substitution reactions due to weaker C–Cl bonds .

- Hydroxyl vs. Halogen Groups : Hydroxyl substituents (e.g., 1-(2,4-dihydroxyphenyl)propan-1-one) introduce hydrogen-bonding capacity and acidity, improving water solubility. This contrasts sharply with brominated analogs, which are more suited for lipid-rich environments .

- Methyl Substitution : Methyl groups (e.g., 1-(2,4-dimethylphenyl)propan-1-one) donate electrons via hyperconjugation, stabilizing the aromatic ring. These compounds are less reactive toward electrophilic substitution compared to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.